N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide

NF-κB pathway inhibition Cell-type selectivity Confirmatory screening

N-(2,4-Difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide (CAS 320418-05-1) is a synthetic small molecule (MW 349.29 g/mol, formula C₁₆H₁₃F₂N₃O₄) belonging to the O-(4-nitrobenzyl) oxime ether class. Deposited as PubChem Substance ID 17450324, it was originally investigated in a high-throughput screening campaign at the Sanford-Burnham Medical Research Institute for inhibitors of antigen receptor-induced NF-κB activation.

Molecular Formula C16H13F2N3O4
Molecular Weight 349.294
CAS No. 320418-05-1
Cat. No. B2974689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide
CAS320418-05-1
Molecular FormulaC16H13F2N3O4
Molecular Weight349.294
Structural Identifiers
SMILESC1=CC(=CC=C1CON=CCC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
InChIInChI=1S/C16H13F2N3O4/c17-12-3-6-15(14(18)9-12)20-16(22)7-8-19-25-10-11-1-4-13(5-2-11)21(23)24/h1-6,8-9H,7,10H2,(H,20,22)/b19-8-
InChIKeyOGXRBLASTOONML-UWVJOHFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide (CAS 320418-05-1): Molecular Identity and Baseline Characterization


N-(2,4-Difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide (CAS 320418-05-1) is a synthetic small molecule (MW 349.29 g/mol, formula C₁₆H₁₃F₂N₃O₄) belonging to the O-(4-nitrobenzyl) oxime ether class . Deposited as PubChem Substance ID 17450324, it was originally investigated in a high-throughput screening campaign at the Sanford-Burnham Medical Research Institute for inhibitors of antigen receptor-induced NF-κB activation [1]. Its structure features a 2,4-difluoroanilide moiety linked via a propanamide spacer to a 4-nitrobenzyl oxime ether, a pharmacophore that distinguishes it from simpler anilide-based NF-κB modulators and suggests potential for stimulus-responsive behavior [2].

Why N-(2,4-Difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide Cannot Be Replaced by Generic NF-κB Inhibitors


Generic substitution within the NF-κB inhibitor chemical space is precluded by the compound's unique combination of a 4-nitrobenzyl oxime ether warhead and a 2,4-difluoroanilide moiety. Unlike prototypical NF-κB inhibitors such as BAY 11-7082 or parthenolide that act via IKK inhibition or alkylation of cysteine residues, this compound demonstrated selective activity in a p65-DNA binding assay (EC₅₀ < 4 µM) while remaining inactive in a cell-based NF-κB luciferase reporter assay in PPC-1 cells (EC₅₀ > 4 µM), indicating a stimulus- or cell-type-dependent mechanism [1]. The 4-nitrobenzyl group further introduces the possibility of nitroreductase- or photolabile activation, a feature absent in commonly used NF-κB inhibitors [2]. These orthogonal properties mean that structurally similar analogs (e.g., nitrobenzyl oxime ethers with alternative anilide substitutions) cannot be assumed to recapitulate the same selectivity profile without explicit validation, making blind generic substitution a risk for irreproducible results in pathway-specific studies.

Quantitative Differential Evidence for N-(2,4-Difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide (CAS 320418-05-1)


Cell-Type-Selective NF-κB Inhibition: Differential Activity in p65-DNA Binding vs. Luciferase Reporter Assays

SID 17450324 (the PubChem Substance identifier corresponding to CAS 320418-05-1) demonstrated a context-dependent activity profile across NF-κB assays in the same screening project. In a biochemical p65-DNA binding assay using HEK293-NF-κB-luc cells stimulated with PMA/ionomycin, the compound inhibited NF-κB activation with an EC₅₀ < 4 µM [1]. However, in a cell-based NF-κB luciferase reporter assay conducted in PPC-1 prostate cancer cells under the same PMA/ionomycin stimulation, the compound was inactive (EC₅₀ > 4 µM) [2]. This differential activity pattern contrasts with broad-spectrum NF-κB inhibitors such as the PKC inhibitor Bisindolylmaleimide, which served as a positive control and significantly inhibited NF-κB activation in both assay formats [2]. The divergence suggests that SID 17450324 may act through a mechanism that is detectable only when measuring direct p65-DNA binding rather than transcriptional output, or alternatively, that its activity is restricted to specific cell backgrounds.

NF-κB pathway inhibition Cell-type selectivity Confirmatory screening

Favorable Cytotoxicity Window: Absence of Acute Toxicity in HEK293T and HeLa Cells at Active Concentrations

In the same NIH Molecular Libraries screening campaign, SID 17450324 was counter-screened for cytotoxicity to rule out non-specific mechanisms of NF-κB inhibition. In HEK293T cells, the compound showed no toxicity at concentrations up to 4 µM (EC₅₀ > 4 µM) [1]. Similarly, in HeLa cells, the compound was non-toxic (EC₅₀ > 4 µM) [2]. By contrast, two other screening hits from the same project (SIDs 7976243 and 3712282) were flagged as cytotoxic in HEK293 cells (EC₅₀ < 4 µM) and were consequently deprioritized because their apparent NF-κB inhibition could not be distinguished from cytotoxicity [3]. This establishes that at the concentration range where SID 17450324 exhibits NF-κB inhibitory activity (EC₅₀ < 4 µM in the p65-DNA binding assay), it does not cause acute cytotoxicity, providing a functional selectivity window that several analogs from the same screen lacked.

Cytotoxicity profiling Therapeutic window Counter-screening

Stimulus-Specific NF-κB Pathway Inhibition: Active Against PMA/Ionomycin but Not NOD1- or LPS-Induced Activation

Further profiling within the Sanford-Burnham screening panel revealed stimulus-dependent selectivity. SID 17450324 was inactive against NOD1-overexpression-induced NF-κB activation (EC₅₀ > 4 µM) [1] and also inactive against LPS-induced NF-κB activation in THP-1 monocytic cells (EC₅₀ > 4 µM) [2]. This contrasts with its activity against PMA/ionomycin-induced p65-DNA binding (EC₅₀ < 4 µM) [3]. Many NF-κB inhibitors in the screening library (e.g., IKKβ inhibitors) show broader activity across multiple stimuli. The stimulus-restricted profile of SID 17450324 implies that it may target a signaling node selectively engaged by PMA/ionomycin (PKC-dependent) stimulation rather than NOD1 (RIP2-dependent) or LPS (TLR4-MyD88-dependent) pathways, making it a valuable tool for dissecting stimulus-specific NF-κB activation branches.

Stimulus-selective inhibition NF-κB pathway specificity Innate immunity signaling

Structural Differentiation: 4-Nitrobenzyl Oxime Ether Pharmacophore Enables Potential Stimulus-Responsive Activation

The 4-nitrobenzyl oxime ether moiety embedded in CAS 320418-05-1 is a well-established photolabile and nitroreductase-sensitive protecting group in chemical biology [1]. In the context of prodrug design, 4-nitrobenzyl carbamate and ester derivatives have been employed as hypoxia-activated prodrugs via nitroreductase-mediated cleavage [2]. Additionally, o-nitrobenzyl oxime ethers have been demonstrated to undergo photoinduced N–O homolysis enabling cyclization reactions under aqueous conditions [3]. This structural feature distinguishes CAS 320418-05-1 from the vast majority of NF-κB screening hits that lack a stimulus-responsive element. While direct experimental evidence for nitroreductase- or light-triggered activation of this specific compound is not yet published, the presence of the 4-nitrobenzyl oxime ether motif provides a rational basis for its use in experiments requiring conditional (light- or enzyme-triggered) release of the active species.

Photolabile prodrug Nitroreductase activation Oxime ether chemistry

Recommended Application Scenarios for N-(2,4-Difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide (CAS 320418-05-1)


Dissecting p65-DNA Binding vs. Transcriptional Activation in NF-κB Signaling

The compound's discordant activity profile—active in p65-DNA binding (EC₅₀ < 4 µM) but inactive in NF-κB luciferase reporter assays (EC₅₀ > 4 µM)—makes it a valuable chemical probe for experiments that require uncoupling DNA binding from downstream transcriptional readout. Researchers studying post-translational modifications of p65 or chromatin remodeling events that govern NF-κB-dependent transcription can use this compound to selectively block p65-DNA interaction without silencing the transcriptional reporter, enabling mechanistic dissection that broad-spectrum inhibitors cannot provide. [1] [2]

Stimulus-Specific NF-κB Pathway Studies in Inflammation Research

With demonstrated inactivity against NOD1- and LPS-induced NF-κB activation but activity against PMA/ionomycin stimulation, this compound is suited for experiments where selective blockade of PKC-dependent NF-κB signaling is required without perturbing NOD1/RIP2 or TLR4/MyD88 innate immune pathways. This stimulus-restricted profile supports applications in inflammatory disease models where dissecting the contribution of specific upstream activators to NF-κB-mediated gene expression is the experimental objective. [1] [2] [3]

Conditional Release and Hypoxia-Activated Prodrug Development

The 4-nitrobenzyl oxime ether moiety provides a scaffold for developing stimulus-responsive NF-κB modulators. In hypoxia research or photopharmacology, this compound can serve as a starting point for designing nitroreductase- or light-activated prodrugs where the active NF-κB inhibitory species is conditionally released. The well-precedented photolability of o-nitrobenzyl oxime ethers under aqueous conditions further supports its use in light-triggered experimental paradigms. [1] [2]

Counter-Screening and Selectivity Profiling in Chemical Genomics

Given the compound's clean cytotoxicity profile (EC₅₀ > 4 µM in both HEK293T and HeLa cells) at concentrations where NF-κB inhibition is observed, it is suitable as a reference compound in counter-screening panels designed to discriminate between genuine pathway inhibitors and cytotoxic false positives. Its orthogonal inactivity in PKC-beta enzymatic assays (EC₅₀ > 4 µM) further confirms that its NF-κB inhibitory activity is not mediated through direct PKC inhibition, distinguishing it from Bisindolylmaleimide-type positive controls. [1] [2] [3]

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.